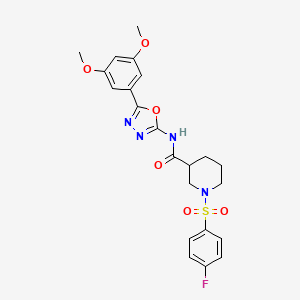

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,5-dimethoxyphenyl group, a sulfonylpiperidine moiety, and a 4-fluorophenylsulfonyl substituent. The 1,3,4-oxadiazole ring is a stable heterocycle known for its role in medicinal chemistry, often contributing to bioactivity in antimicrobial, anticancer, or enzyme-targeting agents . The 3,5-dimethoxyphenyl group enhances lipophilicity and electronic interactions, while the sulfonylpiperidine-carboxamide moiety may improve solubility and metabolic stability.

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O6S/c1-31-17-10-15(11-18(12-17)32-2)21-25-26-22(33-21)24-20(28)14-4-3-9-27(13-14)34(29,30)19-7-5-16(23)6-8-19/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVWXUBYZARUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a compound that integrates a 1,3,4-oxadiazole ring with a piperidine structure and various substituents. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Oxadiazole Ring : A five-membered heterocyclic structure that is often associated with various biological activities.

- Piperidine Moiety : A six-membered nitrogen-containing ring that can influence pharmacological properties.

- Substituents : The presence of 3,5-dimethoxyphenyl and 4-fluorophenyl groups enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in critical cellular processes, potentially leading to apoptosis in cancer cells .

- Receptor Modulation : The compound may modulate the activity of various receptors, influencing pathways related to cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | U-937 | 2.41 |

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that these compounds exhibit antibacterial and antifungal activities. For example, certain derivatives effectively inhibited Mycobacterium bovis BCG .

| Compound | Target Pathogen | Activity |

|---|---|---|

| 8a | Mycobacterium bovis | Strong inhibition |

| 8b | Candida albicans | Moderate inhibition |

Study on Anticancer Effects

A study conducted by Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity through apoptosis induction in cancer cells .

Study on Antimicrobial Effects

In another study focusing on antimicrobial properties, researchers synthesized various oxadiazole derivatives and found that some exhibited selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII). These findings suggest potential therapeutic applications in treating infections related to cancer .

Comparison with Similar Compounds

Target Compound

- Core Structure : 1,3,4-oxadiazole.

- Key Substituents :

- 3,5-Dimethoxyphenyl (electron-donating, lipophilic).

- 4-Fluorophenylsulfonylpiperidine (enhances solubility and target binding).

- Carboxamide (hydrogen-bonding capacity).

- Molecular Weight : ~494 g/mol (calculated).

Example 53 from : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Core Structure : Pyrazolo[3,4-d]pyrimidine (rigid, planar heterocycle).

- Key Substituents :

- Chromen-4-one (aromatic, redox-active).

- Benzenesulfonamide (common in enzyme inhibitors).

- Fluorine substituents (improve metabolic stability).

- Molecular Weight : 589.1 g/mol (M+1) .

- Melting Point : 175–178°C .

Key Differences :

Substituent Effects : The target’s 3,5-dimethoxyphenyl group may enhance membrane permeability compared to Example 53’s chromen-4-one, which could favor π-π stacking in enzyme active sites.

Molecular Weight : The target compound is ~95 g/mol lighter, suggesting better bioavailability.

Pharmacological Implications

- Example 53 : Pyrazolo[3,4-d]pyrimidines are common in kinase inhibitors (e.g., JAK/STAT pathway). The chromen-4-one moiety may confer antioxidant or anti-inflammatory activity.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide?

Methodological Answer: The synthesis involves three key steps:

Oxadiazole ring formation : Cyclization of a hydrazide precursor with a carbonyl compound (e.g., 3,5-dimethoxybenzoyl chloride) using phosphorus oxychloride (POCl₃) as a dehydrating agent .

Piperidine sulfonylation : Reaction of the piperidine intermediate with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .

Carboxamide coupling : Activation of the carboxylic acid intermediate with HATU/DIPEA in dimethylformamide (DMF) and coupling with the oxadiazole-sulfonyl-piperidine intermediate .

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | POCl₃, reflux, 6–8 hours | Oxadiazole cyclization | |

| 2 | 4-Fluorophenylsulfonyl chloride, TEA | Sulfonyl group introduction | |

| 3 | HATU, DIPEA, DMF, RT, 12 hours | Carboxamide coupling |

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assigns protons and carbons in the oxadiazole (δ 8.5–9.0 ppm for aromatic protons), dimethoxyphenyl (δ 3.8 ppm for -OCH₃), and piperidine-sulfonyl groups .

- IR Spectroscopy : Confirms sulfonyl (S=O stretching at 1350–1150 cm⁻¹) and carboxamide (N-H at ~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₃H₂₄FN₃O₆S expected at ~514.1) .

Q. Table 2: Key Spectral Assignments

| Functional Group | Technique | Signature | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole ring | 1H NMR | δ 8.6–8.8 ppm (multiplet) | |

| Sulfonyl group (SO₂) | IR | 1350 cm⁻¹ and 1150 cm⁻¹ | |

| Piperidine carboxamide | 13C NMR | δ 172–175 ppm (carbonyl carbon) |

Advanced Research Questions

Q. How can researchers optimize yields in the oxadiazole cyclization step?

Methodological Answer:

- Precursor purity : Use recrystallized hydrazide derivatives to avoid side reactions.

- Reagent stoichiometry : Maintain a 1:1.2 ratio of hydrazide to carbonyl compound.

- Temperature control : Reflux in POCl₃ at 110°C for 6 hours maximizes cyclization efficiency .

- Workup : Neutralize excess POCl₃ with ice-cold sodium bicarbonate to prevent hydrolysis of the oxadiazole ring .

Q. What computational strategies predict the compound’s bioactivity?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or kinases to identify binding poses. The oxadiazole’s electron-deficient ring may facilitate π-π stacking with aromatic residues .

- Pharmacophore modeling : Highlight critical groups (e.g., sulfonyl for hydrogen bonding, dimethoxyphenyl for hydrophobic interactions) for structure-activity relationship (SAR) studies .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .

Q. How to resolve contradictory NMR data in structural analysis?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton signals (e.g., overlapping piperidine protons) with carbon environments .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamer interconversion in the piperidine ring) causing signal splitting .

- DFT calculations (Gaussian) : Compare theoretical vs. experimental shifts to validate assignments .

Q. What strategies improve stability during storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonyl group .

- pH stability studies : Use HPLC to monitor degradation in buffers (pH 1–13). The compound is most stable at pH 6–7 .

- Excipient screening : Co-formulate with cyclodextrins to enhance aqueous solubility and reduce aggregation .

Q. How to design SAR studies for the 3,5-dimethoxyphenyl moiety?

Methodological Answer:

- Analog synthesis : Replace methoxy with electron-withdrawing (-Cl, -CF₃) or donating (-OH, -NH₂) groups.

- Biological assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or antiproliferative assays (e.g., MTT on cancer cell lines) .

- QSAR modeling : Corporate substituent parameters (Hammett σ, LogP) to predict activity trends .

Q. Table 3: Example Analog Modifications

| Substituent | Biological Test | Observed Effect | Reference |

|---|---|---|---|

| -Cl | COX-2 inhibition | Increased IC₅₀ vs. methoxy | |

| -CF₃ | Anticancer activity | Enhanced cytotoxicity (HeLa cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.